molecular formula C10H10F3NO3 B13032495 (R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

(R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

Katalognummer: B13032495
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: JGUUZLLUEJITLZ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted derivatives, which can be further utilized in various synthetic applications.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxy groups facilitate binding to active sites of enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is unique due to its combination of functional groups, which provide a balance of hydrophilicity and lipophilicity, making it suitable for various applications in different fields. Its chiral nature also adds to its uniqueness, offering potential for enantioselective synthesis and applications.

Eigenschaften

Molekularformel

C10H10F3NO3

Molekulargewicht

249.19 g/mol

IUPAC-Name

(3R)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m1/s1

InChI-Schlüssel

JGUUZLLUEJITLZ-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.